![molecular formula C27H20N4O5S2 B2368003 1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole) CAS No. 2249525-26-4](/img/structure/B2368003.png)
1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) is a complex organic compound that features a biphenyl core substituted with methoxy and disulfonyl groups, and two benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) typically involves multi-step organic reactions. One common approach starts with the preparation of the biphenyl core, followed by the introduction of methoxy and disulfonyl groups. The final step involves the formation of benzimidazole rings through cyclization reactions.
Preparation of Biphenyl Core: The biphenyl core can be synthesized via Suzuki coupling reactions between aryl halides and aryl boronic acids.
Introduction of Methoxy and Disulfonyl Groups: Methoxy groups can be introduced via methylation reactions using methyl iodide and a base. Disulfonyl groups are typically introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
Formation of Benzimidazole Rings: The benzimidazole rings are formed through cyclization reactions involving o-phenylenediamine and aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The disulfonyl groups can be reduced to thiol groups.
Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated biphenyl derivative, while reduction of the disulfonyl groups would yield a thiolated biphenyl derivative.
Scientific Research Applications
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler analog with similar biological activities.
4-methoxy-1,1’-biphenyl: Shares the biphenyl core but lacks the benzimidazole moieties.
Disulfonylated biphenyls: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
1,1’-(4-methoxy-[1,1’-biphenyl]-2,4’-disulfonyl)bis(1H-benzo[d]imidazole) is unique due to its combination of methoxy, disulfonyl, and benzimidazole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[2-(benzimidazol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O5S2/c1-36-20-12-15-22(27(16-20)38(34,35)31-18-29-24-7-3-5-9-26(24)31)19-10-13-21(14-11-19)37(32,33)30-17-28-23-6-2-4-8-25(23)30/h2-18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYWVWQMSITDCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=CC=CC=C43)S(=O)(=O)N5C=NC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
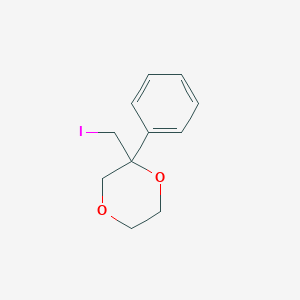
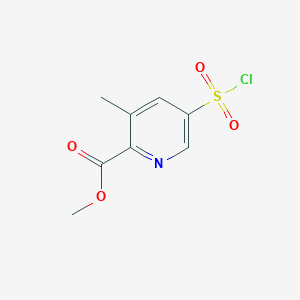
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanecarboxamide](/img/structure/B2367927.png)
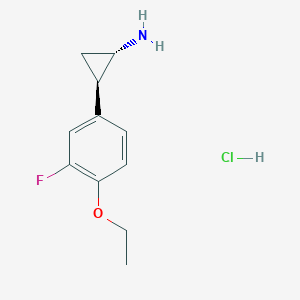
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2367930.png)
![9-(4-ethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2367933.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2367934.png)
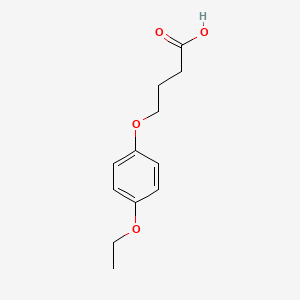
![1,3,5-Trimethyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2367937.png)
![ethyl 2-{2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2367938.png)
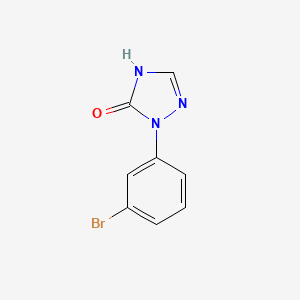
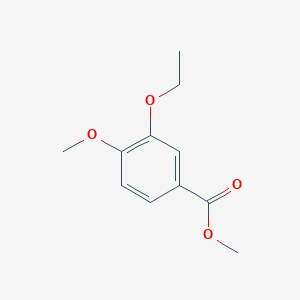
![5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B2367941.png)

